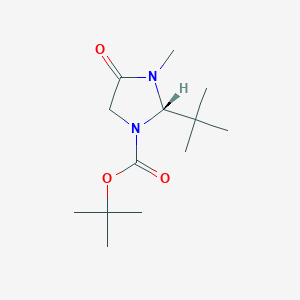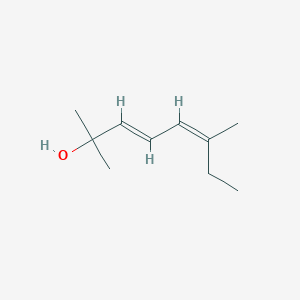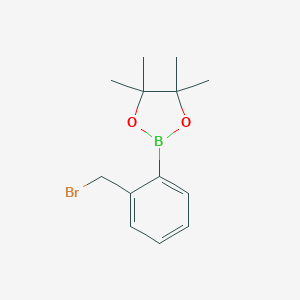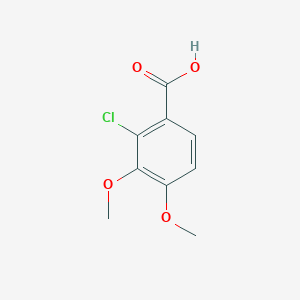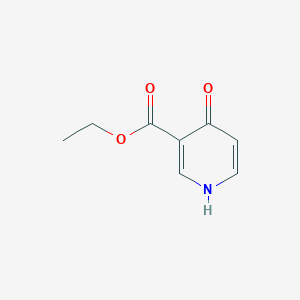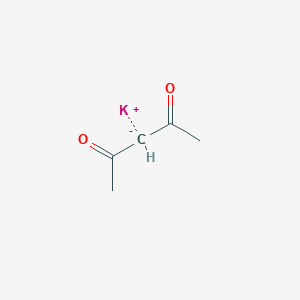
乙基 2,3,4,6-四-O-乙酰基-α-D-硫代葡萄吡喃糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a specialized compound used primarily in research settings. It is a derivative of thioglucopyranoside, characterized by the presence of ethyl and acetyl groups. This compound is known for its crystalline powder form and is soluble in solvents like dichloromethane, ether, ethyl acetate, and methanol .
科学研究应用
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
Target of Action
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of various drugs . It is composed of a mannopyranoside and a thioglucopyranoside
Mode of Action
It is known that it plays a crucial role as an intermediate in the synthesis of various drugs .
Biochemical Pathways
As an intermediate in drug synthesis, it likely participates in various biochemical reactions leading to the formation of the final drug molecule .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties may vary depending on the final drug molecule it contributes to forming .
Result of Action
As an intermediate in drug synthesis, its effects would likely depend on the final drug molecule it helps to form .
Action Environment
Like most organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
生化分析
Biochemical Properties
The biochemical properties of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside are not fully elucidated yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is not fully understood. It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside within cells and tissues are not fully understood. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside and its effects on activity or function are not fully known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside typically involves the acetylation of thioglucopyranoside. The process includes the reaction of thioglucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside are not widely documented, the general approach involves large-scale acetylation reactions using automated reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
化学反应分析
Types of Reactions
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thioglucopyranoside.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Thioglucopyranoside.
Substitution: Various substituted thioglucopyranosides.
Oxidation: Disulfides.
Reduction: Thiols.
相似化合物的比较
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
- Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside
- 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside
- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside
Uniqueness
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is unique due to its ethyl group, which imparts distinct solubility and reactivity properties compared to its methyl and bromide counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

